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3-methyl-2-oxobutanoic acid structure and
properties

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 3-Methyl-2-oxobutanoic acid

Cat. No.: S564956

Chemical Identity & Properties

This table summarizes the fundamental identifying information and selected physicochemical data for 3-

methyl-2-oxobutanoic acid.

Property Category Details
Systematic IUPAC 3-methyl-2-oxobutanoic acid [1]
Name

Other Common Names 2-Ketoisovaleric acid; a-Ketoisovalerate; 2-Oxoisovaleric acid; a-Ketovaline

[1] [2] [3]

CAS Registry Number 759-05-7 [1] [2] [4]

Molecular Formula CsHsOs [1] [2] [4]
Average Molecular 116.115 g/mol [1] [2] [5]
Weight

Monoisotopic Mass 116.047344 Da [1] [2]
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Property Category Details

SMILES CC(C)C(=0)C(=0)0[1]

INChl Key QHKABHOOEWYVLI-UHFFFAOYSA-N [1] [2]
Physical State Solid / Liquid (data varies) [4] [3]

Melting Point 31.5 °C (from experimental data) [2]
Boiling Point 170.2 - 170.5 °C (at 760 mmHg) [2] [4]
Density 1.1 g/cm? (predicted) [4]

Log P (Octanol-Water) 0.49 (predicted) [2]

Solubility and Storage

Understanding the solubility and stability of a compound is critical for experimental design.

¢ Solubility Profile: Due to its highly polar carboxylic acid and keto functional groups, 3-methyl-2-
oxobutanoic acid is soluble in water [6]. It is also soluble in various polar organic solvents. Specific
solubility data includes [3]:
o Water: 100 mg/mL (861.18 mM)
o DMSO: 30 mg/mL (258.35 mM)
e Storage Recommendations: The compound should be stored under refrigeration at 2-8°C [4] [5].
For long-term storage in solution, it is recommended to keep it at -80°C [3].

Biochemical Role and Pathways

3-methyl-2-oxobutanoic acid (o-ketoisovaleric acid) is a key metabolic intermediate at the crossroads of

several crucial biochemical pathways.

¢ Branched-Chain Amino Acid (BCAA) Catabolism: It is primarily known as the 2-keto acid
derivative of valine, formed via the first step of BCAA (valine, leucine, isoleucine) breakdown
catalyzed by the branched-chain amino acid aminotransferase (BCAT) enzyme [2] [3].

¢ Human Metabolite: It is an endogenous metabolite found in humans and other species [1].
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e Precursor Role: It acts as a precursor in the biosynthesis of pantothenic acid (Vitamin B5) in
microorganisms like Escherichia coli [4].

¢ Glucosinolate Biosynthesis: In plants like Arabidopsis thaliana (thale cress), it is incorporated into
the biosynthetic pathway for glucosinolates, which are defense-related secondary metabolites [7].

¢ Toxicological Note: While a normal metabolite, abnormally high levels are considered a neurotoxin
and metabotoxin. Accumulation can lead to organic acidemia/aciduria, causing metabolic acidosis
and neurological damage [3].

The diagram below illustrates the central role of 3-methyl-2-oxobutaneic acid in primary metabolism.
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The central metabolic role of 3-methyl-2-oxobutanoic acid (KIV)

Safety and Handling

This compound requires careful handling in a laboratory setting. The following protocol is synthesized from

safety data in the search results [4].

¢ Personal Protective Equipment (PPE): Wear laboratory coat, chemical-resistant gloves, and safety
goggles.
¢ Engineering Controls: Handle the material only in a chemical fume hood to ensure adequate
ventilation.
¢ First Aid Measures:
o Skin Contact: Wash immediately with copious amounts of water for at least 15 minutes.
Remove contaminated clothing. Seek medical attention if irritation persists.
o Eye Contact: Rinse cautiously with water for several minutes, lifting eyelids. Seek medical
attention if irritation continues.
o Inhalation: Move the affected person to fresh air.
o Ingestion: Rinse mouth thoroughly with water and seek medical attention.

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://www.chemsrc.com/en/baike/842634.html
https://www.kegg.jp/entry/ath00966
https://www.targetmol.com/compound/3-methyl-2-oxobutanoic%20acid
https://www.smolecule.com/products/s564956?utm_src=pdf-body
https://www.smolecule.com/products/s564956?utm_src=pdf-body-img
https://www.smolecule.com/products/s564956?utm_src=pdf-body
https://www.chemsrc.com/en/baike/842634.html
https://www.smolecule.com/products/s564956?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Experimental Preparation and Analysis

For research use, here are key methodological details for preparing and handling the compound.

¢ In Vivo Formulation Example: One referenced protocol suggests a formulation for animal studies
consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline to achieve a concentration
of 2 mg/mL. The solution should be prepared by adding solvents sequentially with mixing and
clarification at each step. Sonication and/or heating may be required [3].

¢ Analytical Information: The compound is predicted to have a pKa (Strongest Acidic) of 3.37,
indicating it is a weak organic acid [2].

Potential as a Drug Development Target

The search results indicate investigational interest in this metabolite, though its direct clinical use is not yet
established [2].

e Drug Status: It is categorized as an investigational small molecule and is not currently approved
for medical use in any country [2].
¢ Clinical Trials: Recorded clinical investigations have explored its potential in conditions such as
Diabetic Nephropathy, Muscular Atrophy, and Chronic Kidney Disease, often focusing on
mitigating muscle loss [2].
e Known Molecular Targets: Identified protein targets include [2]:
o Branched-chain-amino-acid aminotransferase (Humans)
o 3-methyl-2-oxobutanoate hydroxymethyltransferase (Neisseria meningitidis)
o 2-isopropylmalate synthase (Mycobacterium tuberculosis)

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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